Rhamnocitrin

Übersicht

Beschreibung

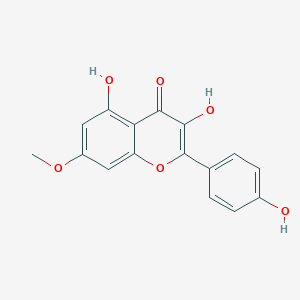

Rhamnocitrin (C₁₆H₁₂O₆), also known as 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one or kaempferol 7-methyl ether, is a flavonoid characterized by hydroxyl groups at positions 3, 5, and 4' and a methoxy group at position 7 . It is widely distributed in plants such as Nervilia fordii, Prunus padus, Rhamnus alternans, Ipomoea batatas, and Grevillea robusta . Pharmacologically, this compound exhibits antioxidant, anti-inflammatory, antiviral, and antifibrotic activities, with notable efficacy in polycystic ovary syndrome (PCOS) models by modulating the PPARγ/TGF-β1/Smad2/3 pathway .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Rhamnocitrin kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Methylierung von Kaempferol. Die Reaktion verwendet typischerweise ein Methylierungsmittel wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktionsbedingungen umfassen oft das Rückflusskochen des Gemischs in einem geeigneten Lösungsmittel wie Aceton oder Dimethylformamid.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus pflanzlichen Quellen. Zum Beispiel kann es aus den Knospen der Rosskastanie (Aesculus hippocastanum) mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) extrahiert werden . Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, gefolgt von Reinigungsschritten zur Isolierung der Verbindung.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rhamnocitrin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in sein entsprechendes Dihydroflavonoid umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogenide (z. B. Brom oder Chlor) und Basen (z. B. Natriumhydroxid) werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von this compound Chinone liefern, während die Reduktion Dihydroflavonoide produzieren kann.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Medizin: Es hat sich als potenziell bei der Behandlung von Krankheiten wie Krebs, Herz-Kreislauf-Erkrankungen und Polyzystischem Ovarialsyndrom erwiesen

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress durch die Abgabe von Elektronen oder Wasserstoffatomen.

Entzündungshemmende Aktivität: This compound hemmt die Produktion von pro-inflammatorischen Zytokinen und Enzymen wie Cyclooxygenase und Lipoxygenase.

Krebshemmende Aktivität: Es induziert Apoptose in Krebszellen durch die Modulation von Signalwegen wie den PI3K/Akt- und MAPK-Signalwegen.

Wissenschaftliche Forschungsanwendungen

Biological Activities of Rhamnocitrin

This compound exhibits a wide range of pharmacological effects, making it a candidate for various therapeutic interventions. Below are key biological activities associated with this compound:

- Antioxidant Activity : this compound is known for its ability to scavenge free radicals, which can mitigate oxidative stress and reduce the risk of chronic diseases.

- Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways, contributing to its potential in treating inflammatory disorders.

- Antimicrobial Properties : this compound displays antibacterial activity against various pathogens, suggesting its use in combating infections.

- Anticancer Potential : Studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

- Neuroprotective Effects : Research has highlighted this compound's potential in protecting neuronal cells from damage, which may have implications in neurodegenerative diseases.

Antiviral Activity

A study demonstrated that this compound exhibits antiviral effects against the influenza virus A/Aichi/2/1968 (H3N2) in cell cultures. It was found to prevent apoptosis induced by the virus, indicating its potential as an antiviral agent .

Inhibition of Adenylate Cyclase

This compound has been investigated for its role as an inhibitor of adenylate cyclase, an enzyme involved in various signaling pathways. In silico studies revealed a strong binding affinity of this compound towards Adenosine A1 receptors, suggesting its potential application in treating diseases related to adenylate cyclase dysfunction .

Cardiovascular Health

Research indicates that this compound may possess anti-atherogenic properties, thereby contributing to cardiovascular health. Its ability to inhibit endothelial activation suggests a protective role against vascular diseases .

Case Studies and Research Findings

The following table summarizes notable studies on this compound and their findings:

Analytical Techniques for this compound

Various analytical methods have been employed to study the properties and efficacy of this compound:

- High-Performance Liquid Chromatography (HPLC) : Used for quantifying this compound levels in biological samples.

- Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS) : Applied for identifying metabolites and understanding pharmacokinetics .

- In Silico Molecular Docking Studies : Utilized to predict the binding interactions between this compound and target proteins .

Wirkmechanismus

Rhamnocitrin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.

Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Rhamnocitrin’s structure distinguishes it from related flavonoids through its unique substitution pattern (Table 1).

Table 1: Structural Comparison of this compound and Analogous Flavonoids

| Compound | Hydroxyl Groups | Methoxy Groups | Key Structural Features |

|---|---|---|---|

| This compound | 3, 5, 4' | 7 | Methylation at C7 enhances lipophilicity |

| Kaempferol | 3, 5, 7, 4' | - | Higher polarity due to free C7-OH |

| Sakuranetin | 5, 7 | 4' | Lacks C3-OH, critical for antioxidant activity |

| Isorhamnetin | 3, 5, 7, 4' | 3' | Methylation at C3' alters receptor binding |

| Rutin | 3, 5, 7, 3',4' | - | Glycosylated (quercetin-3-O-rutinoside) |

Pharmacological Activities

Antioxidant Effects

This compound and kaempferol both scavenge DPPH radicals (IC₅₀: 28.38 μM vs. 26.10 μM) and inhibit copper-induced LDL oxidation. However, this compound more effectively reduces conjugated diene formation, likely due to its methoxy group enhancing membrane permeability . In contrast, sakuranetin, lacking a C3-OH group, shows weaker antioxidant activity .

Antiviral Activity

This compound uniquely inhibits influenza A/H3N2 by blocking the cGAS/STING pathway, reducing type I interferon and proinflammatory cytokines . While quercetin and kaempferol also exhibit antiviral properties, their mechanisms (e.g., protease inhibition) differ .

Effects on PCOS

This compound restores ovarian morphology, hormonal balance (↓LH, E2, T; ↑FSH), and reduces fibrosis in PCOS rats by activating PPARγ and suppressing TGF-β1/Smad2/3 .

Table 2: Comparative Pharmacological Activities

| Compound | Antioxidant | Antiviral | PCOS Efficacy |

|---|---|---|---|

| This compound | High | Yes (cGAS/STING) | Reduces fibrosis, hormonal imbalance |

| Kaempferol | High | No data | Limited PCOS studies |

| Sakuranetin | Moderate | No data | No PCOS data |

| Rutin | Moderate | No data | Improves hyperandrogenism, no antifibrotic |

Pharmacokinetic Profiles

This compound exhibits rapid absorption (Tₘₐₓ = 1.0 h) and elimination (t₁/₂ = 0.51 h) with low bioavailability (AUC₀₋ₜ = 143.52 µg/L·h) due to extensive metabolism into glucosides . It adheres to Lipinski’s rule (zero violations), ensuring high gastrointestinal absorption, though it lacks blood-brain barrier permeability . In contrast, kaempferol’s higher polarity may reduce its oral bioavailability, while glycosylated forms like rutin require enzymatic hydrolysis for activity .

Table 3: Pharmacokinetic Parameters

| Parameter | This compound | Kaempferol | Rutin |

|---|---|---|---|

| Tₘₐₓ (h) | 1.0 | 2–4* | 4–6* |

| t₁/₂ (h) | 0.51 | 3–5* | 8–12* |

| Oral Bioavailability | Low | Low | Very low |

| BBB Permeability | No | No | No |

*Data inferred from general flavonoid pharmacokinetics .

Mechanisms of Action

- This compound: Activates PPARγ, suppressing TGF-β1/Smad2/3 to reduce fibrosis and inflammation . Its methoxy group enhances binding to lipid-soluble targets like CD36 in macrophages .

- Kaempferol : Primarily acts via NF-κB and MAPK pathways, lacking direct PPARγ modulation .

- Rutin : Exerts effects through antioxidant cascades (Nrf2 activation) and estrogen receptor modulation .

Biologische Aktivität

Rhamnocitrin, a flavonoid compound, has garnered attention for its diverse biological activities, particularly in the realms of antioxidant, anti-inflammatory, and antimicrobial properties. This article synthesizes recent research findings and case studies that elucidate the biological efficacy of this compound, supported by data tables and comparative analysis.

Chemical Structure and Sources

This compound is a flavonoid glycoside, primarily isolated from various plant sources, including species of the Combretum genus. Its chemical structure consists of a flavonoid backbone with a rhamnose sugar moiety attached, which contributes to its bioactivity.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. For instance, this compound showed strong antioxidant activity when compared to other flavonoids such as quercetin and kaempferol.

Table 1: Comparative Antioxidant Activity of Flavonoids

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 25 | Combretum erythrophyllum |

| Quercetin | 30 | Various |

| Kaempferol | 35 | Various |

The above table summarizes the half-maximal inhibitory concentration (IC50) values for different flavonoids, indicating that this compound has a potent capacity to neutralize oxidative species.

Antimicrobial Properties

This compound has been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study involving bioassay-guided fractionation of Combretum erythrophyllum revealed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 25-50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25 |

| Enterococcus faecalis | 50 |

| Micrococcus luteus | 25 |

| Shigella sonnei | 25 |

This table highlights the effectiveness of this compound against various bacterial strains, underscoring its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

Research indicates that this compound also exhibits anti-inflammatory properties. It has been compared favorably against standard anti-inflammatory drugs like mefenamic acid in several in vitro assays. This compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for therapeutic applications in inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced levels of inflammatory markers such as IL-1β and TNF-α. The results suggest that this compound could modulate inflammatory responses effectively.

Cytotoxicity and Safety Profile

While this compound shows promising biological activities, it is crucial to assess its safety profile. Studies on human lymphocytes indicated that this compound did not exhibit significant cytotoxic effects at lower concentrations. However, higher concentrations have shown potential toxicity, necessitating further investigation into its safe dosage ranges.

Table 3: Cytotoxicity Assessment of this compound

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 50 |

This table illustrates the dose-dependent cytotoxic effects observed in human lymphocytes, highlighting the need for careful dosage consideration in therapeutic applications.

Eigenschaften

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSZRBPYXNEFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942365 | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-92-6, 20243-59-8 | |

| Record name | Rhamnocitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnocitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHAMNOCITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ59ZB4HBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.